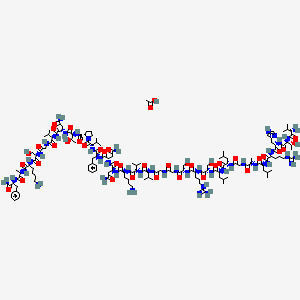![molecular formula C12H14Na8O35S8 B13388474 Octasodium;[2-[3,4-disulfonatooxy-2,5-bis(sulfonatooxymethyl)oxolan-2-yl]oxy-3,5-disulfonatooxy-6-(sulfonatooxymethyl)oxan-4-yl] sulfate](/img/structure/B13388474.png)
Octasodium;[2-[3,4-disulfonatooxy-2,5-bis(sulfonatooxymethyl)oxolan-2-yl]oxy-3,5-disulfonatooxy-6-(sulfonatooxymethyl)oxan-4-yl] sulfate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Octasodium;[2-[3,4-disulfonatooxy-2,5-bis(sulfonatooxymethyl)oxolan-2-yl]oxy-3,5-disulfonatooxy-6-(sulfonatooxymethyl)oxan-4-yl] sulfate, also known as sucrose octasulfate sodium salt, is a complex carbohydrate derivative. It is characterized by its high degree of sulfation, which imparts unique chemical and biological properties. This compound is primarily used in biomedical research due to its anticoagulant and anti-inflammatory attributes .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of sucrose octasulfate sodium salt involves the sulfation of sucrose. The process typically includes the reaction of sucrose with chlorosulfonic acid or sulfur trioxide in the presence of a suitable solvent such as pyridine or dimethylformamide. The reaction conditions, including temperature and reaction time, are carefully controlled to achieve complete sulfation .
Industrial Production Methods
Industrial production of sucrose octasulfate sodium salt follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and equipment to ensure high yield and purity. The product is then purified through crystallization or other separation techniques to remove any impurities .
Chemical Reactions Analysis
Types of Reactions
Sucrose octasulfate sodium salt undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonic acids.
Reduction: Reduction reactions can convert the sulfate groups to hydroxyl groups.
Substitution: The sulfate groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions include various sulfonic acids, hydroxyl derivatives, and substituted sucrose derivatives .
Scientific Research Applications
Sucrose octasulfate sodium salt has a wide range of applications in scientific research:
Chemistry: Used as a reagent in various chemical reactions and synthesis.
Biology: Studied for its role in cell signaling and molecular interactions.
Medicine: Investigated for its potential therapeutic effects, particularly in anticoagulation and anti-inflammatory treatments.
Industry: Utilized in the production of pharmaceuticals and other chemical products
Mechanism of Action
The mechanism of action of sucrose octasulfate sodium salt involves its interaction with various molecular targets. The compound binds to proteins and other biomolecules, modulating their activity. This interaction is primarily mediated through the sulfate groups, which form electrostatic interactions with positively charged regions on the target molecules. These interactions can influence various biological pathways, including coagulation and inflammation.
Comparison with Similar Compounds
Similar Compounds
Sucrose octasulfate potassium salt: Similar in structure but with potassium ions instead of sodium.
Heparin: Another highly sulfated polysaccharide with anticoagulant properties.
Chondroitin sulfate: A sulfated glycosaminoglycan used in joint health supplements .
Uniqueness
Sucrose octasulfate sodium salt is unique due to its specific structure and high degree of sulfation, which confer distinct chemical and biological properties. Its ability to interact with a wide range of biomolecules makes it a valuable tool in research and potential therapeutic applications .
Properties
IUPAC Name |
octasodium;[2-[3,4-disulfonatooxy-2,5-bis(sulfonatooxymethyl)oxolan-2-yl]oxy-3,5-disulfonatooxy-6-(sulfonatooxymethyl)oxan-4-yl] sulfate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H22O35S8.8Na/c13-48(14,15)37-1-4-6(43-51(22,23)24)8(45-53(28,29)30)9(46-54(31,32)33)11(40-4)42-12(3-39-50(19,20)21)10(47-55(34,35)36)7(44-52(25,26)27)5(41-12)2-38-49(16,17)18;;;;;;;;/h4-11H,1-3H2,(H,13,14,15)(H,16,17,18)(H,19,20,21)(H,22,23,24)(H,25,26,27)(H,28,29,30)(H,31,32,33)(H,34,35,36);;;;;;;;/q;8*+1/p-8 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CPRSOZZDECJZKH-UHFFFAOYSA-F |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C1C(C(C(C(O1)OC2(C(C(C(O2)COS(=O)(=O)[O-])OS(=O)(=O)[O-])OS(=O)(=O)[O-])COS(=O)(=O)[O-])OS(=O)(=O)[O-])OS(=O)(=O)[O-])OS(=O)(=O)[O-])OS(=O)(=O)[O-].[Na+].[Na+].[Na+].[Na+].[Na+].[Na+].[Na+].[Na+] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14Na8O35S8 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
1158.7 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![(2S,4R)-4-(Aminomethyl)-1-[(tert-butoxy)carbonyl]pyrrolidine-2-carboxylic acid](/img/structure/B13388391.png)
![1-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-4-sulfanylidenepyrimidin-2-one](/img/structure/B13388401.png)
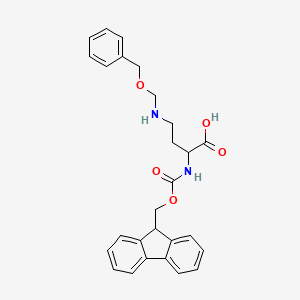
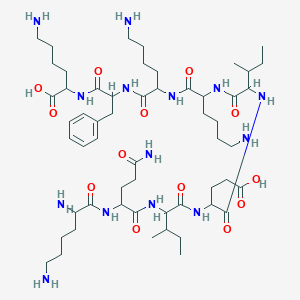

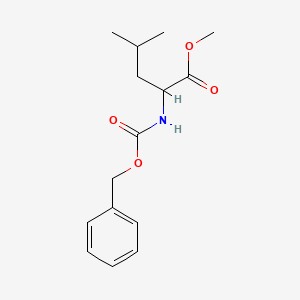
![2-[3-tert-butyl-4-(3,5-dicyclopentyl-2,6-dimethoxyphenyl)-2H-1,3-benzoxaphosphol-2-yl]propan-2-ol](/img/structure/B13388438.png)
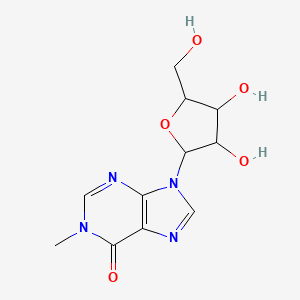
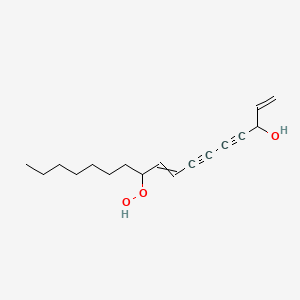
![2,6-Diphenyl-4,4a,8,8a-tetrahydro-[1,3]dioxino[5,4-d][1,3]dioxine-4-carbaldehyde;hydrate](/img/structure/B13388461.png)
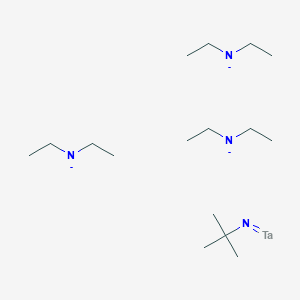

![3-[2-(5,5,8a-trimethyl-2-methylidene-3,4,4a,6,7,8-hexahydro-1H-naphthalen-1-yl)ethylidene]-4-hydroxyoxolan-2-one](/img/structure/B13388466.png)
